5-[(4-METHOXYPHENYL)AMINO]-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-[(4-Methoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a phenoxymethyl-functionalized furan moiety and at position 5 with a 4-methoxyphenylamino group.
Properties
IUPAC Name |
5-(4-methoxyanilino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-26-16-9-7-15(8-10-16)24-21-19(13-23)25-22(29-21)20-12-11-18(28-20)14-27-17-5-3-2-4-6-17/h2-12,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBHIJAEIHSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-Methoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including an oxazole ring, a carbonitrile group, and aromatic moieties. The presence of these groups is often associated with diverse biological activities.
Table 1: Structural Components
| Component | Description |
|---|---|
| Oxazole Ring | Contributes to biological activity |
| Carbonitrile Group | Potentially enhances reactivity |
| Aromatic Moieties | Increases lipophilicity and binding |
Anticancer Activity
Research indicates that compounds similar to This compound can exhibit significant anticancer properties. A study demonstrated that derivatives of oxazole displayed inhibitory effects on various cancer cell lines, suggesting potential for therapeutic applications in oncology .
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. Similar oxazole derivatives have shown the ability to modulate immune responses by inhibiting the proliferation of lymphocytes and reducing cytokine production, such as tumor necrosis factor-alpha (TNF-α) . This suggests a potential role in treating autoimmune disorders.
Antiviral Activity
Compounds within the same chemical class have been reported to inhibit viral replication. For instance, certain oxazole derivatives were found to inhibit human herpes virus type-1 (HHV-1) replication in specific cell lines . This positions the compound as a candidate for further antiviral research.
Enzyme Inhibition
The enzyme inhibitory activity of similar compounds has been documented, particularly against acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
The biological activities of This compound are likely mediated through several mechanisms:
- Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis.
- Protein Interaction : It might interact with specific proteins involved in immune response modulation and viral replication.
- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study assessing the anticancer efficacy of oxazole derivatives, researchers found that one derivative significantly inhibited the growth of breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Immunomodulation
Another investigation focused on the immunomodulatory effects of similar compounds in autoimmune models. The results indicated a marked decrease in inflammatory markers and improved survival rates in treated subjects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Target Compound Key Features:
- 1,3-Oxazole core : Provides rigidity and hydrogen-bonding capability.
- 4-Methoxyphenylamino group: Electron-donating methoxy group may enhance solubility and modulate electronic effects.
Comparable Compounds:
a. 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile
- Structural difference: Substitution of 4-methoxyphenylamino with 4-fluorobenzylamino.
- Impact : Fluorine’s electronegativity increases metabolic stability and binding affinity compared to methoxy groups. Molecular weight (419.41) is comparable, but logP may differ due to fluorine’s hydrophobicity.
b. Oxazole-4-carbonitrile Derivatives with Sulfonyl Groups
- Examples: 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (MW: 468.53). 5-(4-Methoxyanilino)-2-[4-(3-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (MW: 452.53).
c. Triazole Derivatives with Anti-Exudative Activity
- Example: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-(4H)-3-yl)-sulfanyl)-N-acetamide derivatives.
- Structural divergence : Replacement of oxazole with triazole core.
- Functional insight : Chloro or methyl substituents on phenyl rings enhance anti-exudative activity (e.g., compound 3.15: 3-chloro,4-methyl substitution).
Physicochemical and Pharmacokinetic Properties
*Estimated based on analogs.
Electronic and Steric Effects
- 4-Methoxyphenyl vs.
- Phenoxymethyl-furan vs. Simple Alkyl Chains: The phenoxymethyl group introduces steric bulk, which may hinder interactions with flat binding pockets compared to smaller substituents (e.g., methyl or ethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
